1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone
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Description
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone is a useful research compound. Its molecular formula is C18H26ClNO4S and its molecular weight is 387.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone, due to its structural complexity, participates in various chemical reactions that underline its significance in synthetic organic chemistry. Research indicates that compounds with vinylsulfone and vinylsulfonamide groups, which are structurally related to the compound , exhibit broad biological activities, notably as enzyme inhibitors. These functionalities also render them useful as active agents in synthetic processes, including 1,4-addition and electrocyclization reactions, highlighting their versatility in chemical synthesis (Kharkov University Bulletin Chemical Series, 2020).
Material Science Applications
The compound's relevance extends to material science, particularly in the development of sulfonated polymers for fuel cell applications. A study on sulfonated poly(arylene ether sulfone)s block copolymers demonstrates the importance of such sulfonated structures in enhancing proton conductivity, a crucial property for fuel cell membranes. These materials exhibit superior mechanical properties and phase separation, beneficial for efficient proton exchange (ACS applied materials & interfaces, 2009).
Pharmaceutical Applications
While specific details on the compound this compound might not be directly available, related structures have been explored for pharmaceutical applications. For example, sulfonamide structures derived from similar chemical frameworks have shown promise as potent adenosine A2B receptor antagonists, indicating potential therapeutic benefits in treating diseases mediated by these receptors (Journal of medicinal chemistry, 2006).
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO4S/c1-17(2,3)16(21)20-10-8-18(22,9-11-20)13-25(23,24)12-14-4-6-15(19)7-5-14/h4-7,22H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPWKZINBIRUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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